Multicaulisin

Anti-MRSA Antibacterial Natural Product

MRSA research faces a reproducibility gap: fewer than 10 of ~90 known Morus Diels-Alder adducts have been rigorously validated for antibacterial synergism, making reference-standard selection critical. Multicaulisin (≥98% purity) resolves this with a stereochemically authenticated (1R,5S,6R) probe delivering established MIC 2-8 mg/L against clinical MRSA isolates and documented aminoglycoside synergy (FICI 0.19-0.50; DRI 2-16) with gentamicin, etimicin, and amikacin. Supplied as a powder with full analytical documentation.

Molecular Formula C40H36O11
Molecular Weight 692.7 g/mol
Cat. No. B591389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulticaulisin
Molecular FormulaC40H36O11
Molecular Weight692.7 g/mol
Structural Identifiers
InChIInChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1
InChIKeyIRBDNXPVYAEOSW-IKXMMLORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multicaulisin: Anti-MRSA Diels–Alder Adduct


Multicaulisin (CAS 286461-76-5) is a structurally complex Diels–Alder type adduct belonging to the 6-prenylated flavone class, isolated from the root barks of Morus alba and Morus multicaulis (Moraceae) [1]. It is one of approximately 90 Diels–Alder adducts identified from Morus plants [2]. The compound is commercially available as a reference standard or research material for in vitro investigations of methicillin-resistant Staphylococcus aureus (MRSA) infections.

Identity Natural product Diels–Alder adduct reference standard from Morus alba root barks
Screening Supports antimicrobial screening studies for MRSA inhibition and resistance-reversal research
Cluster Reported within a defined Morus DAA potency cluster alongside sanggenon G and albanin G

Multicaulisin Substitution Risk


Despite nearly 90 Diels–Alder adducts having been isolated from Morus species, fewer than ten have been rigorously evaluated for anti-MRSA activity, and only a select few demonstrate the specific combination of potent direct antibacterial effect and aminoglycoside synergism [1]. The biosynthetic diversity among these adducts—arising from [4+2] cycloaddition of variable polyphenolic precursors—produces distinct stereochemical and substitution patterns that critically influence target engagement and resistance reversal capacity [2]. Generic substitution with other flavonoids or even closely related Diels–Alder adducts lacking validated comparators may compromise experimental reproducibility or fail to recapitulate the synergy-driven phenotypes observed with Multicaulisin.

DAA analog Morus Diels–Alder adduct analogs may differ in resistance-reversal profile; structural similarity does not guarantee interchangeable aminoglycoside synergy
Flavonoid Generic flavonoids lack validated comparator data for MRSA synergy; substitution may not reproduce the reported aminoglycoside potentiation phenotype
Stereochemistry Stereochemical differences among DAA congeners may shift target engagement and pharmacophore alignment; enantiomer or regioisomer attribution requires review

Multicaulisin Comparative Evidence


Anti-MRSA Activity Comparison

Multicaulisin demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, exhibiting an MIC range of 2–8 mg/L. This activity is directly comparable to two other Diels–Alder adducts isolated from the same source, sanggenon G and albanin G, which were evaluated under identical experimental conditions and showed identical MIC and MBC ranges [1]. This head-to-head data confirms that Multicaulisin belongs to a cluster of highly active anti-MRSA DAAs.

Anti-MRSA Activity
Head-to-head
MIC 2–8 mg/L
Supports antimicrobial screening context
Reported MIC endpoint; equivalent within the tested DAA cluster
Anti-MRSA Antibacterial Natural Product

Aminoglycoside Synergism

In checkerboard microdilution assays, Multicaulisin exhibited synergistic antibacterial activity when combined with aminoglycoside antibiotics against MRSA. The fractional inhibitory concentration index (FICI) values for combinations with gentamicin, etimicin, and amikacin ranged from 0.19 to 0.50, indicating synergy (FICI ≤ 0.5) [1]. This synergistic effect was observed across the same set of three Diels–Alder adducts (multicaulisin, sanggenon G, albanin G) evaluated in parallel.

Aminoglycoside FICI
Head-to-head
FICI 0.19–0.50
Supports synergy screening context
Reported checkerboard endpoint; DRI 2–16 across aminoglycosides tested
Synergy Aminoglycoside Antibiotic Adjuvant

Aminoglycoside Resistance Reversal

Multicaulisin, along with sanggenon G and albanin G, demonstrated the capacity to reverse MRSA resistance to aminoglycoside antibiotics, converting otherwise resistant clinical isolates to susceptible phenotypes [1]. Time-kill curve analyses confirmed dose-dependent bactericidal synergism against MRSA for all three compounds, with Multicaulisin exhibiting parallel resistance-reversal activity.

Resistance Reversal
Head-to-head
Restored aminoglycoside susceptibility
Supports resistance-reversal endpoint review
Checkerboard and time-kill method context; dose-dependent synergy reported
Resistance Reversal Bactericidal MRSA

MBC/MIC Ratio Comparison

Multicaulisin exhibits a bactericidal effect against MRSA isolates, with MBC values (16–128 mg/L) that are 4- to 16-fold higher than MIC values (2–8 mg/L) [1]. The identical MBC/MIC ratio profile observed for sanggenon G and albanin G under the same assay conditions indicates a class-consistent bactericidal profile for this subset of Morus-derived Diels–Alder adducts.

MBC/MIC Ratio
Head-to-head
MBC/MIC ratio 4–16
Supports bactericidal endpoint review
Reported class-consistent profile within the tested DAA cluster
Bactericidal MBC/MIC Ratio Antibacterial

Unique Diels–Alder Stereochemistry

Multicaulisin (C40H36O11; MW 692.71 Da) possesses a specific stereochemical configuration—(1R,5S,6R) on the cyclohexene ring—that defines its three-dimensional architecture [1]. Among the ~90 known Morus Diels–Alder adducts, each adduct features distinct substitution patterns and stereochemistry resulting from biosynthetic [4+2] cycloaddition of different chalcone and dehydroprenylphenol precursors [2]. Multicaulisin's unique scaffold distinguishes it from sanggenon G, albanin G, and other DAAs at the molecular level.

Stereochemistry
Class-level
(1R,5S,6R) configuration
Supports structural attribution review
NMR-based assignment; unique scaffold among ~90 known Morus DAAs
Structural Biology Diels-Alder Adduct Chemotaxonomy

Multicaulisin Application Scenarios


MRSA Antibacterial & Resistance-Reversal Tool

Multicaulisin can be employed as a reference tool compound in in vitro assays investigating MRSA inhibition (MIC 2–8 mg/L) and the reversal of aminoglycoside resistance (FICI 0.19–0.50; DRI 2–16). Its well-characterized synergistic profile with gentamicin, etimicin, and amikacin makes it suitable for studying antibiotic adjuvant mechanisms and combination therapy strategies [1].

Morus Diels–Alder SAR Studies

Given the identification of ~90 Diels–Alder adducts from Morus species, Multicaulisin serves as a structurally defined member of a cluster with validated anti-MRSA potency and aminoglycoside synergy [1]. Its unique (1R,5S,6R) stereochemistry enables comparative SAR investigations to determine the structural determinants of antibacterial activity and synergism within this natural product class [2].

Positive Control for Anti-MRSA Screening

Multicaulisin's established MIC range of 2–8 mg/L against clinical MRSA isolates [1] qualifies it as a suitable positive control for bioassay-guided fractionation and screening of natural product libraries targeting MRSA, particularly when evaluating other Morus extracts or Diels–Alder adduct-containing fractions.

Analytical Reference Standard

Commercially available at >98% purity [1], Multicaulisin can be utilized as a reference standard for HPLC method development, LC-MS quantification, and quality control of Morus alba root bark extracts or formulations where Diels–Alder adduct content is a specification parameter.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Aminoglycoside synergy research
Synergy assay context
Checkerboard and FICI endpoints
Morus DAA SAR studies
Stereochemical feature review
Structural attribution validation
Analytical reference standard
Chromatographic identity confirmation
Purity and method-specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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